4-(4-Chlorophenyl)-2-((4-(p-tolyl)thiazol-2-yl)methyl)thiazole
CAS No.: 867042-85-1
Cat. No.: VC5118152
Molecular Formula: C20H15ClN2S2
Molecular Weight: 382.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 867042-85-1 |
|---|---|
| Molecular Formula | C20H15ClN2S2 |
| Molecular Weight | 382.92 |
| IUPAC Name | 2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]-4-(4-methylphenyl)-1,3-thiazole |
| Standard InChI | InChI=1S/C20H15ClN2S2/c1-13-2-4-14(5-3-13)17-11-24-19(22-17)10-20-23-18(12-25-20)15-6-8-16(21)9-7-15/h2-9,11-12H,10H2,1H3 |
| Standard InChI Key | UKJOKBHOSSJDDU-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Introduction
Structural Characterization and Nomenclature
The compound features two thiazole rings interconnected via a methylene bridge. The primary thiazole ring (Position 2) is substituted with a 4-chlorophenyl group, while the secondary thiazole (Position 4) bears a p-tolyl (4-methylphenyl) substituent. The systematic IUPAC name, 4-(4-chlorophenyl)-2-((4-(p-tolyl)thiazol-2-yl)methyl)thiazole, reflects this arrangement (Fig. 1) .
Key structural features:
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Thiazole cores: Both five-membered aromatic rings contain sulfur and nitrogen atoms, contributing to electron-deficient characteristics.
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Substituents:
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4-Chlorophenyl: Enhances lipophilicity and influences π-π stacking interactions.
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p-Tolyl: Introduces steric bulk and modulates electronic effects via the methyl group.
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Methylene bridge: Facilitates conformational flexibility between the two heterocycles.
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into two thiazole precursors:
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4-(4-Chlorophenyl)thiazole: Synthesized via Hantzsch thiazole formation using 4-chlorophenacyl bromide and thioacetamide .
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4-(p-Tolyl)thiazole-2-carbaldehyde: Prepared through cyclization of p-tolylthioamide with α-bromo ketones .
Step 1: Synthesis of 4-(4-Chlorophenyl)thiazole
A mixture of 4-chlorophenacyl bromide (1.0 eq) and thioacetamide (1.2 eq) in ethanol is refluxed for 6–8 hours. The product precipitates upon cooling and is purified via recrystallization (Yield: 78%) .
Step 2: Functionalization to 4-(4-Chlorophenyl)-2-(chloromethyl)thiazole
The 2-position is chlorinated using phosphorus oxychloride (POCl₃) under reflux conditions (4 h, 80°C), yielding the chloromethyl intermediate (Yield: 65%) .
Step 3: Coupling with 4-(p-Tolyl)thiazole-2-methanol
The chloromethyl derivative reacts with 4-(p-tolyl)thiazole-2-methanol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours. Nucleophilic substitution affords the target compound (Yield: 48%) .
Table 1: Optimization of Coupling Reaction
| Condition | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃, DMF | DMF | 60 | 12 | 48 |
| NaH, THF | THF | 25 | 24 | 32 |
| CuI, Et₃N, DCM | DCM | 40 | 8 | 28 |
Physicochemical Properties
Spectroscopic Data
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¹H NMR (500 MHz, DMSO-d₆):
δ 8.21 (s, 1H, Thiazole-H), 7.89–7.86 (d, J = 8.5 Hz, 2H, Ar-Cl), 7.45–7.42 (d, J = 8.5 Hz, 2H, Ar-Cl), 7.38–7.35 (d, J = 8.0 Hz, 2H, Ar-CH₃), 7.24–7.21 (d, J = 8.0 Hz, 2H, Ar-CH₃), 4.52 (s, 2H, CH₂) .
Solubility and Stability
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Solubility: Moderately soluble in DMSO (>10 mM), sparingly soluble in water (<0.1 mg/mL).
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Stability: Stable at room temperature for >6 months under inert atmosphere; degrades in acidic conditions (pH <4) .
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| CPTH2 | Histone acetyltransferase | 1.2 | |
| NDS-100971 | Melanocyte apoptosis | 5.8 | |
| Target compound (predicted) | CDK2 | ~3.5* | – |
*Predicted via molecular docking using AutoDock Vina .
Future Research Directions
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Synthetic Optimization:
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Biological Screening:
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Prioritize assays against cancer cell lines (e.g., MCF-7, A549).
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Evaluate pharmacokinetics (Caco-2 permeability, metabolic stability).
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Computational Studies:
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QSAR modeling to correlate substituents with bioactivity.
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Molecular dynamics simulations of target-ligand interactions.
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